molecular formula C11H14N2O2S B3046082 Ethyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate CAS No. 1191094-23-1

Ethyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate

Cat. No. B3046082
CAS RN: 1191094-23-1
M. Wt: 238.31
InChI Key: JWQNZVNBLPBLTB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

COC(C1=CN=C(N=C1C2CC2)SC)=O 


Physical And Chemical Properties Analysis

  • Hazard Classifications : Classified as Acute Tox. 4 (Oral) and considered combustible .

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis of Heterocyclic Systems : A study by Tumkevičius (1995) explored the synthesis of heterocyclic systems involving ethyl 5-substituted 7-(methylthio) derivatives, showcasing the compound's role in developing new heterocyclic structures (Tumkevičius, 1995).

  • Development of Novel Pyrimidine Derivatives : Research by Youssef and Amin (2012) demonstrated the synthesis of novel pyrimidine derivatives using ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylates, indicating the compound's utility in creating diverse pyrimidine-based structures (Youssef & Amin, 2012).

Biological Activities and Applications

  • Antiviral and Antimycotic Activities : A study by Sansebastiano et al. (1993) investigated the antiviral and antimycotic activities of ethyl or methyl 2,4-disubstituted 5-pyrimidinecarboxylates, highlighting the potential therapeutic applications of these compounds (Sansebastiano et al., 1993).

  • Antioxidant and Radioprotective Activities : Mohan et al. (2014) synthesized a novel pyrimidine derivative, ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4- tetra hydro pyrimidine-5-carboxylate, and evaluated its antioxidant and radioprotective activities, suggesting its potential in oxidative stress management and radioprotection (Mohan et al., 2014).

Pharmacological Properties

  • Anti-Inflammatory and Antimicrobial Activity : Dongarwar et al. (2011) synthesized derivatives of ethyl 2-amino-4-chloro-6-(2, 4, 6 trichloro phenyl amino) pyrimidine-5-carboxylate and reported their anti-inflammatory and antimicrobial activities, indicating the compound's relevance in pharmaceutical research (Dongarwar et al., 2011).

  • Cardiotonic Activity : Dorigo et al. (1996) investigated the cardiotonic activity of novel pyrimidine derivatives, including ethyl or methyl 4-substituted or unsubstituted 2-(dimethylamino)-5-pyrimidinecarboxylates, showcasing the compound's potential in developing new cardiotonic agents (Dorigo et al., 1996).

properties

IUPAC Name

ethyl 4-cyclopropyl-2-methylsulfanylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c1-3-15-10(14)8-6-12-11(16-2)13-9(8)7-4-5-7/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQNZVNBLPBLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C2CC2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101152100
Record name 5-Pyrimidinecarboxylic acid, 4-cyclopropyl-2-(methylthio)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101152100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1191094-23-1
Record name 5-Pyrimidinecarboxylic acid, 4-cyclopropyl-2-(methylthio)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1191094-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Pyrimidinecarboxylic acid, 4-cyclopropyl-2-(methylthio)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101152100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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